

# Comparative Antiviral Efficacy of Sekikaic Acid and Other Lichen-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Lichen-derived secondary metabolites have emerged as a promising source of novel antiviral agents. Their unique chemical structures offer a diverse scaffold for the development of therapeutics against a range of viral pathogens. This guide provides a comparative analysis of the antiviral efficacy of **sekikaic acid** against other prominent lichen compounds, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.

## **Quantitative Comparison of Antiviral Activity**

The antiviral efficacy of various lichen compounds has been evaluated against several viruses. The following tables summarize the key quantitative data from different studies, providing a comparative overview of their potency.

Table 1: Antiviral Activity against Respiratory Syncytial Virus (RSV)



| Compoun<br>d           | Virus<br>Strain | Cell Line | IC50                                 | CC50          | Selectivit<br>y Index<br>(SI) | Referenc<br>e |
|------------------------|-----------------|-----------|--------------------------------------|---------------|-------------------------------|---------------|
| Sekikaic<br>Acid       | rgRSV           | НЕр-2     | 5.69 μg/mL                           | >100<br>μg/mL | >17.57                        | [1]           |
| Sekikaic<br>Acid       | A2              | НЕр-2     | 7.7 μg/mL                            | >100<br>μg/mL | >12.99                        | [1]           |
| Ribavirin<br>(Control) | RSV-A<br>Long   | НЕр-2     | 16,973<br>ng/mL<br>(~16.97<br>μg/mL) | -             | -                             | [2]           |

Note: Direct comparative studies of **sekikaic acid** with other lichen compounds against RSV are limited. Ribavirin is a standard antiviral drug used for comparison.

Table 2: Antiviral Activity against Coronaviruses (SARS-CoV-2)



| Compoun                 | Virus<br>Strain(s) | Cell Line | IC50 (μM)                   | СС50<br>(µМ) | Selectivit<br>y Index<br>(SI) | Referenc<br>e |
|-------------------------|--------------------|-----------|-----------------------------|--------------|-------------------------------|---------------|
| Perlatolic<br>Acid      | SARS-<br>CoV-2     | F1G-red   | -                           | >50          | -                             | [3][4]        |
| Usnic Acid              | Wuhan              | Vero E6   | 10.9                        | >600         | >55                           | [5][6]        |
| Usnic Acid              | Delta              | Vero E6   | 7.17                        | >50          | >6.97                         | [7]           |
| Usnic Acid              | Omicron            | Vero E6   | -                           | -            | -                             | [5][6]        |
| Usnic Acid              | Alpha<br>(B.1.1.7) | Vero E6   | 6.05                        | >50          | >8.26                         | [7]           |
| Usnic Acid              | Beta<br>(B.1.351)  | Vero E6   | 2.92                        | >50          | >17.12                        | [7]           |
| Remdesivir<br>(Control) | Wuhan              | Vero E6   | 7.42                        | >50          | >6.77                         | [7]           |
| Atranorin               | HCoV-<br>229E      | -         | No<br>pronounce<br>d effect | -            | -                             | [8]           |

Table 3: Antiviral Activity against Other Viruses



| Compoun<br>d        | Virus                         | Cell Line | IC50 (μM)          | СС50<br>(µМ) | Selectivit<br>y Index<br>(SI) | Referenc<br>e |
|---------------------|-------------------------------|-----------|--------------------|--------------|-------------------------------|---------------|
| Diffractaic<br>Acid | Dengue<br>Virus<br>(DENV-2)   | Vero      | 2.43               | 50.13        | 20.59                         | [9][10][11]   |
| Barbatic<br>Acid    | Dengue<br>Virus<br>(DENV-2)   | Vero      | 0.91               | 12.10        | 13.33                         | [9][10]       |
| Atranorin           | Hepatitis C<br>Virus<br>(HCV) | Huh-7.5.1 | 22.3               | 70.3         | 3.15                          | [1][12]       |
| (-)-Usnic<br>Acid   | Influenza<br>A(H1N1)pd<br>m09 | MDCK      | >10 (low activity) | -            | -                             | [13]          |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key antiviral assays based on the cited literature.

#### **Cell Viability and Cytotoxicity Assay (MTT Assay)**

This protocol is a standard method to assess the cytotoxicity of compounds on cell lines.

- Cell Seeding: Plate cells (e.g., HEp-2, Vero E6) in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
- Compound Treatment: Prepare serial dilutions of the lichen compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.



- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

## **Antiviral Activity Assay (Plaque Reduction Assay)**

This assay quantifies the inhibition of virus-induced cell death (cytopathic effect).

- Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.
- Virus Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.
- Compound Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add fresh medium containing serial dilutions of the test compounds.
- Incubation: Incubate the plates for the duration of the virus replication cycle (e.g., 48-72 hours).
- Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution.
- Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

#### **Time-of-Addition Assay**

This experiment helps to determine the stage of the viral life cycle that is inhibited by the compound.



- Experimental Setup: Design three treatment regimens:
  - Pre-treatment: Incubate cells with the compound for 2 hours before infection.
  - Co-treatment: Add the compound and the virus to the cells simultaneously.
  - Post-treatment: Add the compound at different time points after virus infection (e.g., 0, 2, 4, 6 hours post-infection).
- Infection and Treatment: Follow the standard infection protocol, applying the compound according to the designed regimens.
- Quantification of Viral Yield: After a full replication cycle, collect the supernatant and quantify the viral titer using a plaque assay or RT-qPCR.
- Analysis: Compare the reduction in viral yield across the different treatment regimens to identify the targeted stage of the viral life cycle.

### **Visualizing Mechanisms and Workflows**

Graphviz diagrams are provided to illustrate key experimental workflows and proposed antiviral mechanisms of action.

Caption: General workflow for screening the antiviral activity of lichen compounds.









Click to download full resolution via product page

Caption: Proposed antiviral mechanisms of action for selected lichen compounds.

## **Discussion of Findings**

**Sekikaic acid** has demonstrated notable antiviral activity against Respiratory Syncytial Virus, a significant pediatric pathogen.[14] Its efficacy, coupled with low cytotoxicity, suggests a favorable therapeutic window. One of the key findings is that **sekikaic acid** appears to interfere with viral replication at a post-entry step.[1] Furthermore, it exhibits immunomodulatory properties by increasing the population of CD8+/IFNy+ and CD4+/IFNy+ T lymphocytes, which could contribute to viral clearance.[14]

In comparison, other lichen-derived depsides and depsidones have shown potent activity against a broader range of viruses. Usnic acid, for instance, is effective against multiple strains of SARS-CoV-2, including variants of concern.[5][6][7] Its mechanism is thought to involve the inhibition of the viral polymerase complex or the suppression of pro-inflammatory pathways.[15]

Perlatolic acid has been identified as a non-competitive inhibitor of the SARS-CoV-2 3CL protease, a crucial enzyme for viral replication.[3] This specific targeting of a viral enzyme is a highly desirable characteristic for an antiviral drug. Diffractaic acid has shown significant



efficacy against Dengue virus, targeting the late stages of the viral life cycle, including replication and the formation of infectious particles.[9][10][11]

Atranorin has demonstrated activity against Hepatitis C virus by inhibiting viral entry.[1][12] However, its antiviral effect against coronaviruses like HCoV-229E was not pronounced.[8]

#### Conclusion

**Sekikaic acid** is a promising antiviral candidate, particularly for RSV, with a dual mechanism of direct viral inhibition and host immune modulation. While direct comparative data is still needed, the broader-spectrum activity observed in other lichen compounds like usnic acid, perlatolic acid, and diffractaic acid against viruses such as SARS-CoV-2 and Dengue virus highlights the rich potential of this class of natural products. Further research should focus on head-to-head comparisons of these compounds against a panel of viruses and on elucidating their precise molecular targets and mechanisms of action to accelerate their development as next-generation antiviral therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Depsides: Lichen Metabolites Active against Hepatitis C Virus PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiviral effects of RSV fusion inhibitor, MDT-637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of non-competitive inhibition of the SARS-CoV-2 3CL protease dimerization: Therapeutic and clinical promise of the lichen secondary metabolite perlatolinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (+)-Usnic Acid and Its Derivatives as Inhibitors of a Wide Spectrum of SARS-CoV-2 Viruses PMC [pmc.ncbi.nlm.nih.gov]



- 6. (+)-Usnic Acid and Its Derivatives as Inhibitors of a Wide Spectrum of SARS-CoV-2 Viruses PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-Usnic acid and its salts, inhibitors of SARS-CoV-2, identified by using in silico methods and in vitro assay PMC [pmc.ncbi.nlm.nih.gov]
- 8. biolichen.com [biolichen.com]
- 9. Lichen-Derived Diffractaic Acid Inhibited Dengue Virus Replication in a Cell-Based System
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lichen-Derived Diffractaic Acid Inhibited Dengue Virus Replication in a Cell-Based System PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-viral activity of (-)- and (+)-usnic acids and their derivatives against influenza virus A(H1N1)2009 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journalbji.com [journalbji.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Antiviral Efficacy of Sekikaic Acid and Other Lichen-Derived Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1251277#sekikaic-acid-versus-other-lichen-compounds-for-antiviral-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com